4-methanesulfonyl-1,2-dimethylbenzene
Overview
Description
4-methanesulfonyl-1,2-dimethylbenzene, also known as 1,2-dimethyl-4-(methylsulfonyl)benzene, is an organic compound with the molecular formula C₉H₁₂O₂S. It is a derivative of benzene, featuring a methylsulfonyl group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methanesulfonyl-1,2-dimethylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethylphenyl methyl sulfone with n-butyllithium in tetrahydrofuran at 20°C for 1.5 hours, followed by the addition of ethyl 4-pentenoate at 0°C for 1 hour . Another method involves the use of trifluoromethanesulfonic acid at 120°C for 72 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step reactions. For example, a multi-step reaction with sodium hydroxide and sodium sulfite at 20°C for 3 hours, followed by treatment with sodium hydroxide in water and methanol at 90°C in a sealed tube .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, trifluoromethanesulfonic acid, and sodium hydroxide . Reaction conditions vary depending on the desired product, with temperatures ranging from 0°C to 120°C and reaction times from 1 hour to 72 hours .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives .
Scientific Research Applications
4-methanesulfonyl-1,2-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacturing of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1,2-dimethylbenzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield a substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methanesulfonyl-1,2-dimethylbenzene include:
- 4-methanesulfonyl-1,3-dimethylbenzene
- 4-methanesulfonyl-1,4-dimethylbenzene
- 4-methanesulfonyl-1,2,3-trimethylbenzene
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and properties. The presence of both methyl and methylsulfonyl groups provides distinct chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
1,2-dimethyl-4-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDUYWXZUOTFAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296804 | |
Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38452-49-2 | |
Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38452-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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